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Compound of Interest

Compound Name: Di-p-tolyl sulphide

Cat. No.: B1580934

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and
conformational properties of di-p-tolyl sulphide (C14H14S), an organosulfur compound
belonging to the diaryl sulphide class.[1] This document summarizes key structural parameters
derived from experimental studies, outlines the methodologies used for their determination, and
presents logical workflows relevant to its structural analysis.

Core Molecular Structure

Di-p-tolyl sulphide is characterized by a central sulfur atom bonded to two p-tolyl groups.[1]
The molecule is not planar, with the two aromatic rings adopting a non-coplanar orientation
relative to each other.[1] This three-dimensional structure is a critical determinant of its physical
and chemical properties, influencing its packing in the solid state and potential interactions with
other molecules.[1]

Quantitative Molecular Geometry Data

The precise three-dimensional arrangement of atoms in di-p-tolyl sulphide has been
determined by X-ray crystallography. The key structural parameters from this experimental
work are summarized in the table below.
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Parameter Value Source
Crystal System Orthorhombic [2]
Space Group P212121 [2]

Unit Cell Dimensions a=2507Ab=792Ac= [2]

5.81 A

S-C Bond Length (1) 1.76 A [2]

S-C Bond Length (2) 1.74 A [2]
Average S-C Bond Length 1.75 A [2][3]
C-S-C Bond Angle 109° [2][3]

Dihedral Angle (between
normals to the two aromatic 56° [2][3]

rings)

Experimental Protocols

X-ray Crystallography

The definitive molecular structure of di-p-tolyl sulphide was elucidated using single-crystal X-
ray diffraction. This powerful analytical technique provides precise atomic coordinates, from
which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology Summary:
o Crystal Growth: Suitable single crystals of di-p-tolyl sulphide are grown.

» Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic
X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The intensities of the
diffracted X-rays were measured visually in the foundational study.[2][3]

 Structure Solution: The collected diffraction data is used to solve the phase problem and
generate an initial electron density map of the crystal's unit cell.
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o Structure Refinement: The atomic positions and other parameters are refined to achieve the
best possible fit between the observed and calculated diffraction patterns. In the case of di-
p-tolyl sulphide, double-Fourier-series and least-squares procedures were used to refine
the 45 positional parameters of the atoms.[2][3]

Visualized Workflows and Relationships

Experimental Workflow for Structural Determination

The following diagram illustrates the general workflow for determining the molecular structure
of a crystalline compound like di-p-tolyl sulphide using X-ray crystallography.

Experimental workflow for X-ray crystallography.

Logical Relationship between Experimental and Computational Approaches

While specific computational data for di-p-tolyl sulphide is not readily available in the cited
literature, the following diagram illustrates the synergistic relationship between experimental
techniques and theoretical calculations in modern structural chemistry. Experimental data, like
that from X-ray crystallography, provides the benchmark for validating and refining
computational models.

Synergy between experimental and computational methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580934#molecular-geometry-and-conformation-of-
di-p-tolyl-sulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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